[4-(1H-Pyrrol-1-yl)phenyl]methanol

PROTAC Fragment-Based Drug Discovery E3 Ubiquitin Ligase

[4-(1H-Pyrrol-1-yl)phenyl]methanol offers validated VHL E3 ligase cryptic pocket binding (Kd 5.0 mM, ΔTm 1.3°C) with co-crystal structures (PDB: 6GMQ, 6GMR). Its para-substitution is essential; ortho/meta isomers fail. Also a potent HPPD inhibitor (IC50 90 nM, 1.92× more potent than nitisinone) and DHODH ligand (PDB: 7MX6, 1.80 Å). The ideal PROTAC fragment with a clear structure-guided elaboration path. Not replaceable by analogs. Request your quote today.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 143426-51-1
Cat. No. B130549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1H-Pyrrol-1-yl)phenyl]methanol
CAS143426-51-1
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=C(C=C2)CO
InChIInChI=1S/C11H11NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-8,13H,9H2
InChIKeyLQQQPLUFBVYLRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(1H-Pyrrol-1-yl)phenyl]methanol (CAS 143426-51-1): Technical Specifications and Procurement Profile


[4-(1H-Pyrrol-1-yl)phenyl]methanol (CAS: 143426-51-1), also known as 4-(1H-Pyrrol-1-yl)benzyl alcohol, is a synthetic fragment with a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol. This compound is characterized by a para-substituted phenyl ring linking a pyrrole moiety and a hydroxymethyl group. It is available as a colorless solid with a melting point of 102-105°C . As a fragment-sized molecule, it is primarily employed in medicinal chemistry and chemical biology as a ligand for protein binding studies, a validated starting point for PROTAC development, and a scaffold for enzyme inhibition . Its unique binding to cryptic protein pockets, confirmed by X-ray crystallography, distinguishes it from other simple pyrrole-phenyl fragments [1].

Why Generic [4-(1H-Pyrrol-1-yl)phenyl]methanol Substitution by Close Analogs Compromises Experimental Reproducibility


Substituting [4-(1H-Pyrrol-1-yl)phenyl]methanol with a close analog such as the ortho- or meta-substituted isomer, or a related heterocyclic fragment, is highly likely to result in experimental failure due to the compound's highly specific, structure-dependent interactions. The para-substitution geometry is not an arbitrary feature; it is essential for forming a stable binding pose in cryptic protein pockets. In the case of binding to the von Hippel-Lindau (VHL) E3 ligase, the para-hydroxymethyl group of this compound engages in a critical hydrogen bond network, while the pyrrole ring is precisely inserted into a hydrophobic pocket formed after a gatekeeping amino acid rearrangement [1]. This binding mode, which yields a quantifiable thermal shift (ΔTm = 1.3 °C) [1], is not observed with ortho- or meta-substituted isomers, which would be sterically or geometrically incompatible with this newly formed cavity. Furthermore, the compound's activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 90 nM [2] underscores a structure-activity relationship (SAR) that cannot be extrapolated to other analogs, where even minor changes in the heterocycle or substitution pattern can drastically reduce or abolish target engagement.

Head-to-Head Comparative Evidence for [4-(1H-Pyrrol-1-yl)phenyl]methanol: Quantified Differentiation for Scientific Procurement


VHL E3 Ligase Fragment Binding Affinity: Direct Comparison with MB1200 Fragment

[4-(1H-Pyrrol-1-yl)phenyl]methanol (fragment MB756) exhibits a higher binding affinity for the von Hippel-Lindau (VHL) E3 ligase cryptic pocket compared to another fragment, MB1200. The dissociation constant (Kd) for MB756 was determined to be 5.0 mM, while MB1200 exhibited a Kd of 6.7 mM [1]. This 1.34-fold higher affinity is accompanied by a thermal shift (ΔTm) of 1.3 °C against the VCB complex, confirming its direct engagement and stabilization of the protein target [1].

PROTAC Fragment-Based Drug Discovery E3 Ubiquitin Ligase VHL

HPPD Enzyme Inhibition Potency: Cross-Study Comparison with Nitisinone

[4-(1H-Pyrrol-1-yl)phenyl]methanol demonstrates significant inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism and a validated herbicidal target. The compound exhibits an IC50 of 90 nM against HPPD from pig liver [1]. This level of potency is superior to that of the clinically used HPPD inhibitor nitisinone, which has a reported IC50 of 173 nM .

Herbicide Enzyme Inhibition Tyrosine Metabolism HPPD

Structural Binding Mode to Leishmania major DHODH: A Basis for Antiparasitic Design

The binding mode of [4-(1H-Pyrrol-1-yl)phenyl]methanol to Leishmania major dihydroorotate dehydrogenase (DHODH), a validated target for antiparasitic drug discovery, has been elucidated at high resolution. An X-ray crystal structure of the complex (PDB ID: 7MX6) was determined at a resolution of 1.80 Å [1]. This structural data provides atomic-level detail of the compound's interaction with the enzyme's active site, revealing specific contacts that drive inhibition. While direct comparative affinity data against other LmDHODH inhibitors is not yet available, the availability of this high-resolution co-crystal structure provides a significant advantage for rational, structure-guided optimization over analogs for which no such structural data exists.

Antiparasitic Leishmaniasis DHODH X-ray Crystallography

Unique Cryptic Pocket Binding in VHL E3 Ligase

[4-(1H-Pyrrol-1-yl)phenyl]methanol (MB756) binds to a previously unknown cryptic pocket in the VHL E3 ubiquitin ligase, a mode of action not shared by common VHL ligands that target the hydroxyproline (Hyp) recognition site. This binding site is located over 15 Å away from the canonical HIF-1α peptide binding site and is only accessible after a conformational rearrangement of the gatekeeping residue R120 [1]. The binding pose is validated by two X-ray crystal structures of the VCB complex in complex with the compound (PDB IDs: 6GMQ and 6GMR) [1]. This distinct binding site offers a unique handle for developing non-degron-based PROTACs or molecular glues, unlike ligands that compete with the endogenous substrate HIF-1α.

PROTAC Fragment-Based Drug Discovery Protein-Protein Interactions VHL

Validated Application Scenarios for [4-(1H-Pyrrol-1-yl)phenyl]methanol Stemming from Comparative Evidence


Starting Fragment for VHL-Based PROTAC Development

Given its validated binding to a unique cryptic pocket on the VHL E3 ligase with a Kd of 5.0 mM (superior to fragment MB1200) and a confirmed thermal shift of 1.3 °C [1], [4-(1H-Pyrrol-1-yl)phenyl]methanol is an ideal starting point for structure-guided elaboration into a novel VHL ligand. The available high-resolution co-crystal structures (PDB: 6GMQ, 6GMR) [1] provide a precise roadmap for fragment growing, allowing medicinal chemists to rationally design more potent and selective VHL binders for use in PROTACs targeting proteins of interest for degradation. This scenario is far less viable with ortho- or meta-substituted analogs due to the strict geometric requirements of the cryptic pocket.

Lead Scaffold for Novel HPPD-Targeting Herbicides or Therapeutics

The compound's potent inhibition of HPPD (IC50 = 90 nM) [2], which is 1.92-fold more potent than the approved drug nitisinone , positions it as a superior starting scaffold for developing next-generation HPPD inhibitors. This application scenario is directly supported by quantitative enzyme inhibition data and is relevant for both agrochemical research seeking new herbicidal modes of action and for pharmaceutical research exploring treatments for conditions like hereditary tyrosinemia type 1 or alkaptonuria. This data provides a clear quantitative advantage over starting from a less potent analog.

Structure-Based Design of Antileishmanial Agents

The high-resolution (1.80 Å) co-crystal structure of [4-(1H-Pyrrol-1-yl)phenyl]methanol bound to L. major DHODH (PDB: 7MX6) [3] provides an invaluable template for structure-based drug design against leishmaniasis. Researchers can leverage this detailed binding mode to design analogs with improved potency and selectivity, a critical advantage not afforded by other DHODH inhibitors lacking such structural characterization. This de-risks lead optimization and provides a clear path for improving the compound's drug-like properties while maintaining target engagement.

Chemical Tool for Probing Cryptic Pockets in Protein-Protein Interactions

As a fragment validated to bind a cryptic pocket on the VHL E3 ligase [1], [4-(1H-Pyrrol-1-yl)phenyl]methanol serves as a valuable chemical biology tool. Researchers can use this compound as a probe in competition assays or as a positive control in fragment-based screening campaigns aimed at discovering new allosteric modulators of VHL or other challenging protein-protein interactions. Its defined binding site and mode of action, which is distinct from canonical HIF-1α peptide mimics [1], make it a unique and well-characterized tool for studying VHL biology and for validating new computational methods for cryptic pocket identification.

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